

# Tigecycline Hydrochloride: A Technical Guide to its Activity Against Multidrug-Resistant Bacteria

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## Compound of Interest

Compound Name: Tigecycline hydrochloride

Cat. No.: B1139399

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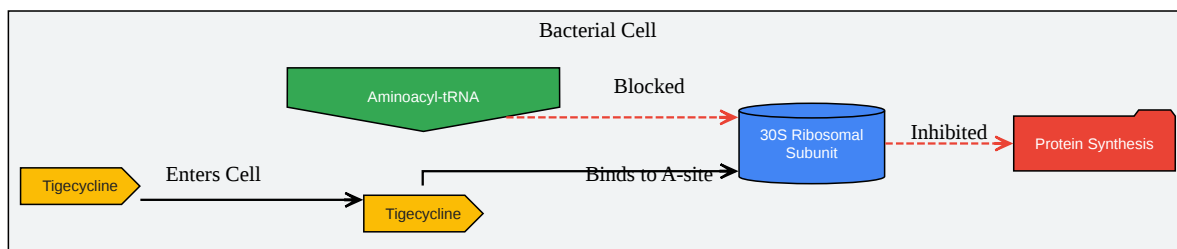
For Researchers, Scientists, and Drug Development Professionals

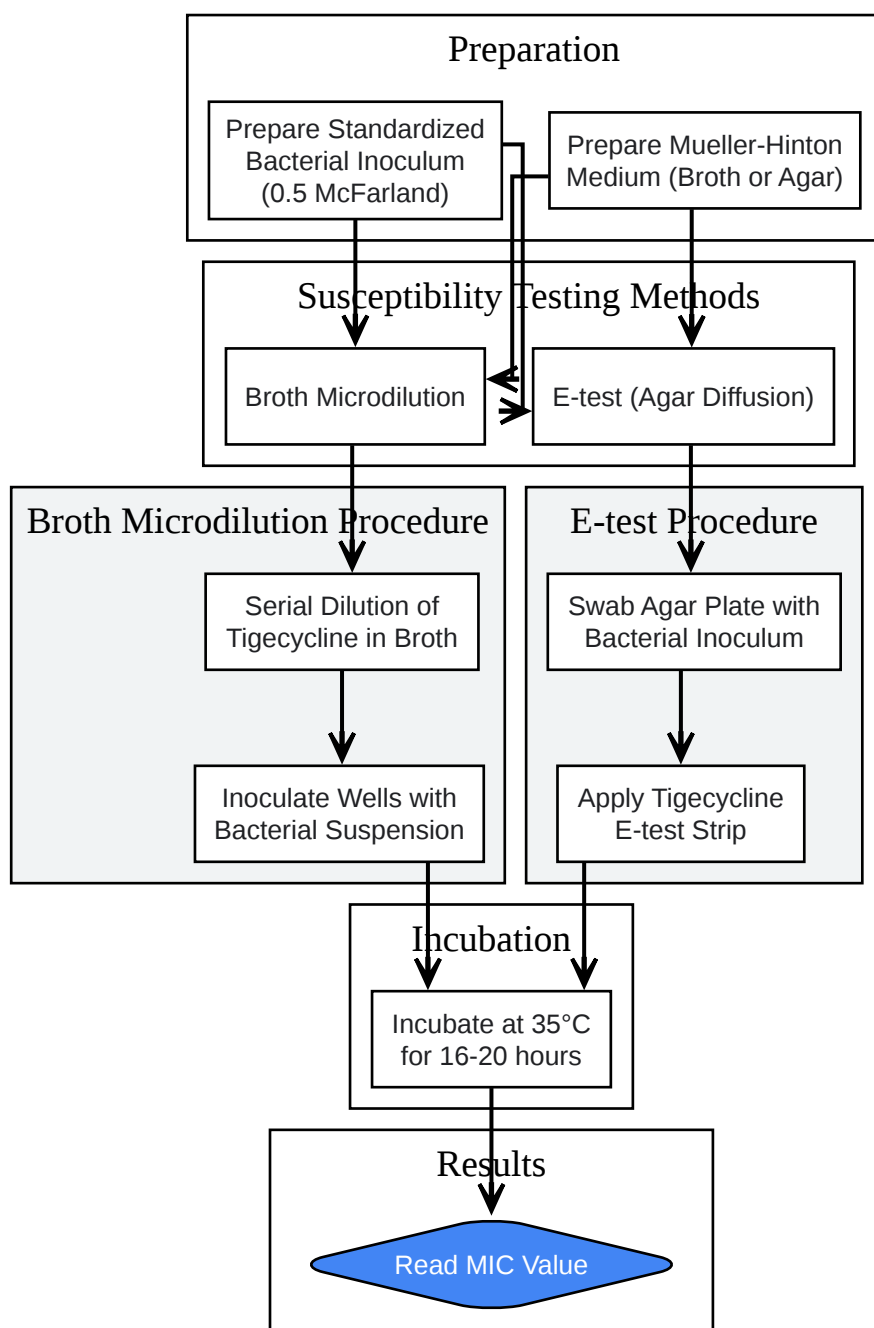
## Introduction

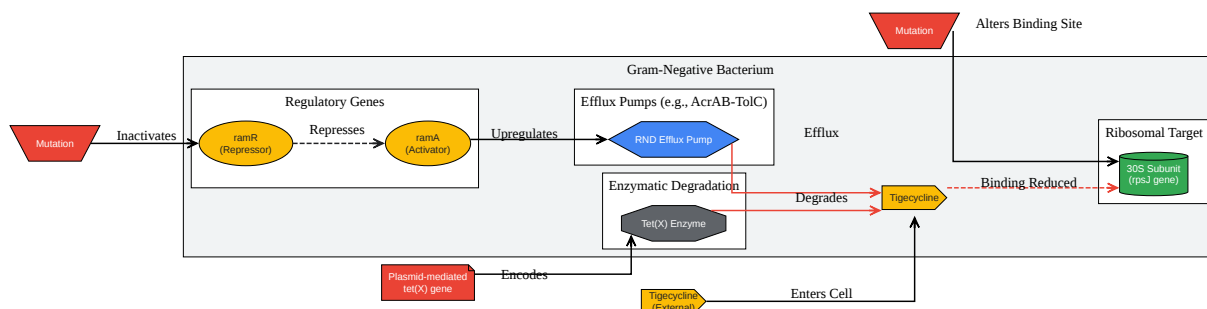
Tigecycline, a glycylcycline antibiotic, represents a significant tool in the clinical management of infections caused by multidrug-resistant (MDR) bacteria.[1] As a derivative of minocycline, its structural modifications allow it to overcome common tetracycline resistance mechanisms, making it effective against a broad spectrum of Gram-positive and Gram-negative pathogens. [1][2] This technical guide provides an in-depth analysis of **tigecycline hydrochloride**'s activity against MDR bacteria, focusing on its mechanism of action, quantitative in vitro efficacy, relevant experimental protocols, and the molecular pathways of bacterial resistance.

## Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][4] It binds to the 30S ribosomal subunit with a much higher affinity than older tetracyclines.[5][6] This binding action blocks the entry of aminoacyl-tRNA molecules into the A site of the ribosome, thereby preventing the incorporation of amino acids into elongating peptide chains and halting protein synthesis.[2][7] A key feature of tigecycline is its ability to evade the two primary mechanisms of tetracycline resistance: ribosomal protection and drug efflux.[2][8] Its bulky N-t-butylglycylamido side chain at the 9-position enhances its ribosomal binding and creates steric hindrance, which interferes with the action of ribosomal protection proteins and reduces its recognition by many common efflux pumps.[2]







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